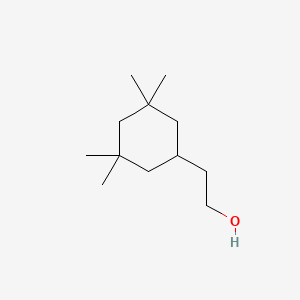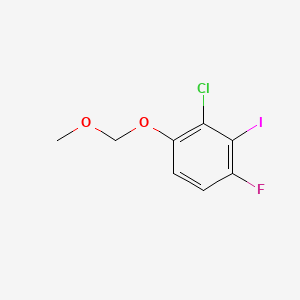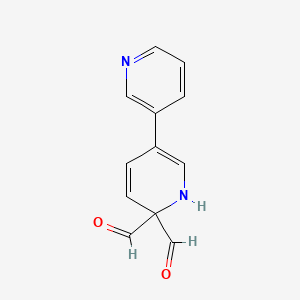
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is a heterocyclic compound that features a pyridine ring substituted with an aldehyde group at the 2-position and a pyridin-3-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with a suitable pyridin-3-yl derivative. One common method involves the use of a base-catalyzed reaction in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-pyridin-3-yl-1H-pyridine-2-carboxylic acid.
Reduction: 5-pyridin-3-yl-1H-pyridine-2-methanol.
Substitution: 5-pyridin-3-yl-1H-pyridine-2-nitro or 5-pyridin-3-yl-1H-pyridine-2-halide.
Scientific Research Applications
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine-5,5’-dicarbaldehyde: Similar structure but with aldehyde groups at the 5,5’-positions.
3,3’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
4,4’-bipyridine-2,2’-dicarbaldehyde: Similar structure but with aldehyde groups at the 2,2’-positions.
Uniqueness
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is unique due to the specific positioning of the pyridin-3-yl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-12(9-16)4-3-11(7-14-12)10-2-1-5-13-6-10/h1-9,14H |
InChI Key |
IITJMSCHVDYZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(C=C2)(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



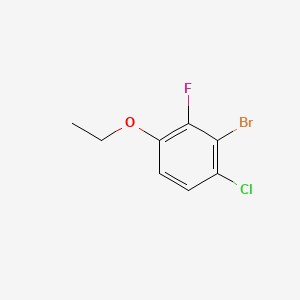
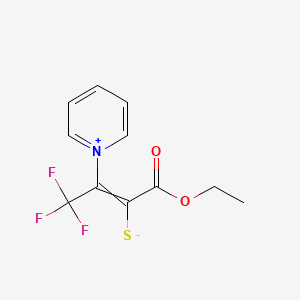
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)

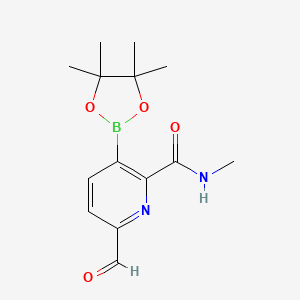
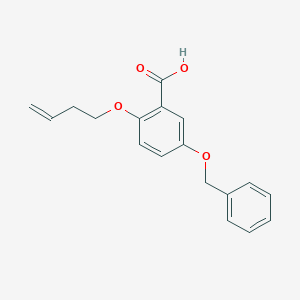
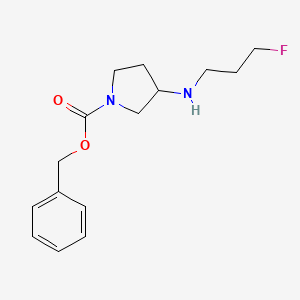
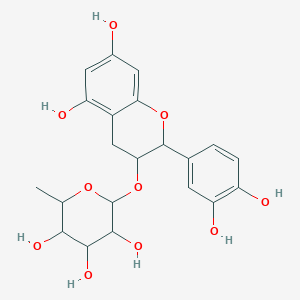
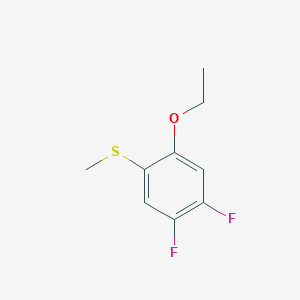
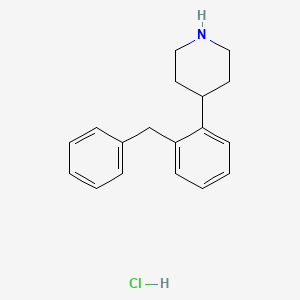
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
